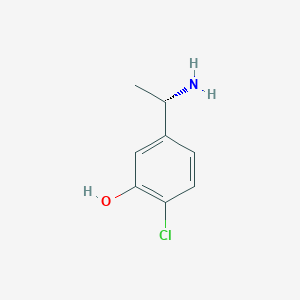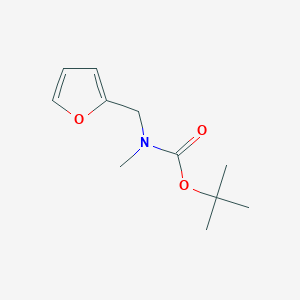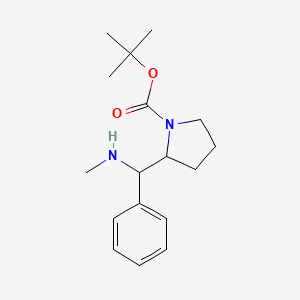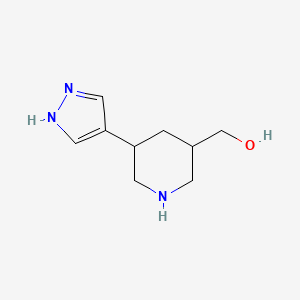![molecular formula C7H13NO B12980125 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol](/img/structure/B12980125.png)
2-(5-Azaspiro[2.3]hexan-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Azaspiro[2.3]hexan-5-yl)ethanol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both an azaspiro and an ethanol group makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol typically involves the formation of the spirocyclic structure followed by the introduction of the ethanol group. One common method involves the reaction of a suitable aziridine with an aldehyde under acidic conditions to form the spirocyclic intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Azaspiro[2.3]hexan-5-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-(5-Azaspiro[2.3]hexan-5-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol involves its interaction with specific molecular targets. The azaspiro group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(5-Azaspiro[2.3]hexan-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(5-Azaspiro[2.3]hexan-5-yl)propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
2-(5-Azaspiro[2.3]hexan-5-yl)ethanol is unique due to the presence of both the azaspiro and ethanol groups, which confer distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(5-azaspiro[2.3]hexan-5-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-4-3-8-5-7(6-8)1-2-7/h9H,1-6H2 |
InChI Key |
TUOSTJZEJHHMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN(C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
![(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12980080.png)




![tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12980097.png)






